Primidone is a medication with a long history of use, primarily as an anticonvulsant for the treatment of seizures and as a first-line therapy for essential tremor. It is known to have two active metabolites, phenobarbital and phenylethylmalonic acid (PEMA), which contribute to its therapeutic effects. Despite its established use, the exact mechanism by which primidone exerts its antitremor activity remains unclear. However, there is evidence suggesting that the GABAergic system and GABAA receptors play a significant role in regulating motor activity, which may be central to its efficacy in movement disorders4.
Primidone has been validated as an effective treatment for essential tremor, with clinical studies demonstrating its superiority to placebo and comparable efficacy to propranolol, a beta-adrenoreceptor antagonist. It has been observed to decrease tremor amplitude more than propranolol, and in some cases, it has reduced hand tremor to non-symptomatic levels23.
As an anticonvulsant, primidone is indicated for the treatment of partial epilepsy. Its efficacy has been confirmed in animal models, and it is a well-established option for managing seizures in humans. The drug's anticonvulsant activity is attributed to its action on the GABAergic system, which is crucial for maintaining the balance of excitatory and inhibitory signals in the brain45.
Primidone has also been studied for its potential mutagenic effects. In mice, it has been shown to induce mutations in both somatic and germ cells, as evidenced by the micronucleus test and the sperm-head abnormality assay. These findings suggest that while primidone is effective for its intended uses, it may also pose genetic risks, which are important to consider in long-term treatment plans6.
Research into the metabolism of primidone has revealed that it can be metabolized into phenylethylmalondiamide or phenobarbital. Studies have synthesized and tested potential intermediates, such as 2-hydroxyprimidone, to better understand the biodegradation pathways of the drug. Additionally, the formation of α-phenyl-γ-butyrolactone during intoxication has been investigated, highlighting the role of phenobarbital generated in vivo7.
Primidone-d5 is a deuterated derivative of Primidone, where five hydrogen atoms are replaced with deuterium atoms. This modification enhances the compound's utility in scientific research, particularly in pharmacokinetics and metabolic studies, as the presence of deuterium allows for more precise tracking in biological systems. Primidone itself is an anticonvulsant medication primarily used to treat epilepsy and essential tremors. The deuterated form is identified by its CAS number 73738-06-4 and is utilized as an analytical reference standard in various research applications .
Primidone-d5 is classified under the category of stable isotopes and pharmaceutical compounds. It is synthesized from Primidone through deuteration processes, which can involve various methods such as catalytic exchange reactions. The compound is primarily sourced from chemical suppliers specializing in isotopically labeled compounds for research purposes .
The synthesis of Primidone-d5 involves the deuteration of Primidone, which can be achieved through several methods:
Industrial production often employs large-scale deuteration processes to ensure high yields and purity. Specialized reactors and catalysts are utilized to optimize the exchange of hydrogen with deuterium, ensuring the efficiency of the synthesis .
The molecular formula for Primidone-d5 is , with a molecular weight of approximately 223.28 g/mol. The structure retains the core characteristics of Primidone but includes deuterium at specific positions where hydrogen atoms were originally present.
Primidone-d5 undergoes similar chemical reactions as its non-deuterated counterpart, including:
The kinetic isotope effect due to the presence of deuterium can influence reaction rates and mechanisms, often resulting in slower reaction rates compared to reactions involving hydrogen .
The major products formed from reactions involving Primidone-d5 are analogous to those from Primidone, with metabolites retaining their deuterated nature. For example, oxidation can yield deuterated forms of metabolites like phenylethylmalonamide and phenobarbital.
Primidone acts primarily as an anticonvulsant through its metabolites, particularly phenobarbital. The mechanism involves enhancing GABA (gamma-aminobutyric acid) activity in the central nervous system, leading to increased inhibitory neurotransmission. In its deuterated form, Primidone-d5 can be used to study these mechanisms more precisely due to the distinct mass difference that allows for better tracking during metabolic studies .
Relevant data indicate that while physical properties remain largely unchanged, the isotopic labeling allows for enhanced detection capabilities in analytical methods like mass spectrometry .
Primidone-d5 is primarily used in scientific research for:
Primidone-d5 (5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione; CAS 73738-06-4) is synthesized via catalytic deuteration of the ethyl side chain in the primidone precursor. The primary route involves hydrogen-deuterium (H-D) exchange under controlled conditions using deuterium gas (D₂) and palladium catalysts. A patented method employs the reduction of thio-phenobarbital sodium with deuterated reagents, where thiourea and ethyl bromide-d5 facilitate isotopic incorporation at the C₂H₅ moiety. This process ensures >95% isotopic enrichment, confirmed by mass spectrometry [3] [6]. Alternative approaches include acid-catalyzed exchange in deuterated solvents (e.g., D₂O/DCl), though this yields lower deuteration efficiency (~85%) due to reversible exchange at labile hydrogen sites [4].
Key synthesis challenges involve minimizing isotopic dilution and byproduct formation. Precise control of reaction temperature (60–80°C), pH (8–10), and catalyst loading (5–10% Pd/C) optimizes deuterium incorporation while preserving the pyrimidinedione core. Post-synthesis purification via recrystallization from deuterated ethanol yields pharmaceutical-grade Primidone-d5 with chemical purity >95% (HPLC) and isotopic purity >98 atom % D, as specified in Certificates of Analysis [3] [4].
Table 1: Synthesis Methods for Primidone-d5
Method | Reagents/Conditions | Isotopic Purity | Yield |
---|---|---|---|
Catalytic Deuteration | D₂, Pd/C, 70°C, 12 h | >98 atom % D | 65–70% |
Thiobarbiturate Reduction | Thiourea, Ethyl bromide-d5 | >95 atom % D | 75–80% |
Acid-Catalyzed Exchange | D₂O/DCl, reflux, 24 h | 85–90 atom % D | 50–55% |
Nuclear Magnetic Resonance Analysis:Primidone-d5 exhibits distinct spectral differences from non-deuterated primidone due to deuterium-induced shifts. ¹H-NMR spectra show complete disappearance of the ethyl group’s signals (δ 1.05 ppm, triplet; δ 2.25 ppm, quartet), confirming deuterium incorporation. The phenyl ring protons appear as a multiplet at δ 7.35–7.45 ppm, while N-H protons resonate at δ 6.20 ppm (singlet) and δ 8.80 ppm (broad) [3]. ¹³C-NMR reveals an isotopic shift at C5 (the quaternary carbon bonded to CD₂CD₃), moving from δ 52.8 ppm in primidone to δ 52.3 ppm in Primidone-d5. This upfield shift results from reduced spin-spin coupling between carbon and deuterium nuclei (²Jₑ). Two-dimensional heteronuclear single-quantum correlation spectroscopy validates the absence of proton correlations to the ethyl carbons [3] [7].
Table 2: Key NMR Assignments for Primidone-d5
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 7.35–7.45 | Multiplet | Phenyl H (5H) |
¹H | 6.20 | Singlet | N-H (imidazole) |
¹H | 8.80 | Broad | N-H (pyrimidinedione) |
¹³C | 52.3 | Singlet | C5 (quaternary carbon) |
¹³C | 176.1 | Singlet | C4/C6 (carbonyl) |
Mass Spectrometric Characterization:High-resolution mass spectrometry confirms the molecular ion [M+H]⁺ at m/z 223.1369, consistent with the theoretical mass of C₁₂H₉D₅N₂O₂ (223.1369 Da). Fragmentation patterns differ markedly from non-deuterated primidone:
Isotopic distribution analysis shows a characteristic (M+1) peak intensity <1%, verifying negligible protium contamination. Tandem mass spectrometry further distinguishes Primidone-d5 from structural isomers by unique fragment ions at m/z 148.06 (C₈H₆D₂N₂O⁺) and m/z 104.07 (C₇H₆D₅⁺) [2] [8].
Physicochemical Properties:Primidone-d5 is a white to off-white crystalline solid with a molecular weight of 223.28 g/mol and the formula C₁₂H₉D₅N₂O₂. It demonstrates moderate solubility in polar solvents:
The logP (partition coefficient) is experimentally determined as 0.8 ± 0.1, identical to non-deuterated primidone, indicating deuterium substitution minimally impacts lipophilicity. Thermal analysis (differential scanning calorimetry) reveals a melting point of 282–284°C, congruent with the undeuterated compound. X-ray diffraction confirms isostructural crystallinity with primidone, belonging to the monoclinic P2₁/c space group [3].
Stability Profiling:Accelerated stability studies (ICH guidelines) assess degradation under varied conditions:
Deuterium kinetic isotope effects marginally enhance metabolic stability in vitro. While the pyrimidinedione ring remains susceptible to oxidation, C-D bond cleavage is 3–5 times slower than C-H in human liver microsomes. Primary degradation products include phenylethylmalondiamide-d5 (hydrolysis) and 2-ethyl-2-phenylmalondiamide-d5 (isomerization) [2] [4].
Table 3: Solubility and Stability Profile
Property | Conditions | Result |
---|---|---|
Aqueous Solubility | 25°C, pH 7.0 | 0.67 mg/mL (3.00 mM) |
Dimethyl sulfoxide Solubility | 25°C | 50 mg/mL (223.93 mM) |
Solid-State Stability | -20°C, 6 months | Degradation: <0.5% |
Solution Stability (Dimethyl sulfoxide) | -20°C, 1 month | Degradation: <2% |
Photostability | 300–400 nm, 48 h | Degradation: <5% |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: